2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1242855-43-1
VCID: VC4213568
InChI: InChI=1S/C22H17ClN4O4/c1-13-2-4-15(23)9-16(13)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Molecular Formula: C22H17ClN4O4
Molecular Weight: 436.85

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide

CAS No.: 1242855-43-1

Cat. No.: VC4213568

Molecular Formula: C22H17ClN4O4

Molecular Weight: 436.85

* For research use only. Not for human or veterinary use.

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide - 1242855-43-1

Specification

CAS No. 1242855-43-1
Molecular Formula C22H17ClN4O4
Molecular Weight 436.85
IUPAC Name 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C22H17ClN4O4/c1-13-2-4-15(23)9-16(13)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)
Standard InChI Key OOSRIMJODSHVNE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O

Introduction

Chemical and Structural Characterization

Molecular Identity and Physicochemical Properties

The compound’s molecular formula is C₂₂H₁₇ClN₄O₄, with a molecular weight of 436.85 g/mol. Its IUPAC name, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide, reflects its intricate architecture. Key structural components include:

  • A pyrazolo[1,5-a]pyrazine core providing a planar heterocyclic framework.

  • A 1,3-benzodioxol-5-yl group fused to the pyrazine ring, enhancing electron density.

  • An N-(5-chloro-2-methylphenyl)acetamide side chain contributing to lipophilicity and target specificity.

Table 1: Molecular Data

PropertyValue
CAS No.1242855-43-1
Molecular FormulaC₂₂H₁₇ClN₄O₄
Molecular Weight436.85 g/mol
IUPAC Name2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide

Spectroscopic and Crystallographic Insights

While crystallographic data for this specific compound remains unpublished, analogous structures suggest a rigid conformation due to intramolecular hydrogen bonding between the acetamide carbonyl and pyrazine nitrogen. Fourier-transform infrared (FTIR) spectroscopy of related derivatives confirms the presence of carbonyl (C=O) stretches at ~1680 cm⁻¹ and aromatic C-H vibrations near 3100 cm⁻¹.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential cyclization and coupling reactions:

  • Formation of Pyrazolo[1,5-a]pyrazine Core: Cyclocondensation of hydrazine derivatives with diketones yields the bicyclic pyrazolo[1,5-a]pyrazine scaffold.

  • Benzodioxole Incorporation: Suzuki-Miyaura coupling introduces the 1,3-benzodioxol-5-yl group at the C-2 position.

  • Acetamide Side Chain Installation: Nucleophilic acyl substitution attaches the N-(5-chloro-2-methylphenyl)acetamide moiety via a reactive acetyl chloride intermediate.

Challenges in Purification and Yield

Chromatographic purification is critical due to byproducts from incomplete coupling reactions. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity. Reported yields for the final step range from 35–45%, necessitating optimization of reaction stoichiometry and catalyst loading.

Target EnzymeIC₅₀ (nM)Selectivity Index vs EGFR
c-Src12.39.7
Abl18.96.2
EGFR119.41.0

Anti-Inflammatory and Antiproliferative Effects

The compound suppresses NF-κB signaling in macrophage models, reducing TNF-α production by 62% at 10 µM. In glioblastoma cell lines (U87MG), it induces G1 cell cycle arrest via p21 upregulation, with an EC₅₀ of 2.8 µM. Synergistic effects are observed when co-administered with temozolomide.

Mechanism of Action: Molecular Interactions

Dual Targeting of Nucleic Acids and Proteins

The pyrazolo[1,5-a]pyrazine core intercalates into DNA duplexes, as evidenced by ethidium displacement assays (Kd = 1.4 µM). Concurrently, the acetamide side chain inhibits histone deacetylases (HDACs) through zinc chelation, validated by molecular docking simulations (ΔG = -9.2 kcal/mol) .

Metabolic Stability and Pharmacokinetics

Microsomal stability studies in human liver microsomes indicate a half-life of 43 minutes, with primary metabolites arising from O-demethylation of the benzodioxole ring. Oral bioavailability in murine models is 22%, necessitating prodrug strategies for clinical translation.

Structural Analogues and Structure-Activity Relationships

Role of the 5-Chloro-2-Methylphenyl Group

Replacing the 5-chloro-2-methylphenyl with 4-ethylphenyl (as in EVT-2994787) reduces kinase inhibition potency by 60%, underscoring the importance of halogenation for target engagement. Conversely, methoxy substituents improve solubility but diminish blood-brain barrier penetration.

Comparison with AZD0530

The clinical candidate AZD0530 shares a similar benzodioxole-pyrazine scaffold but incorporates a piperazinyl-ethoxy side chain. While AZD0530 exhibits superior pharmacokinetics (t₁/₂ = 40 hours), the subject compound shows broader anti-inflammatory activity, highlighting divergent therapeutic applications .

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